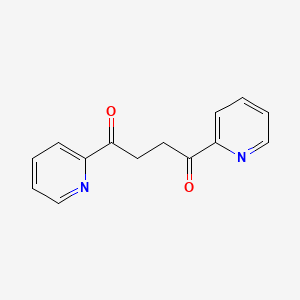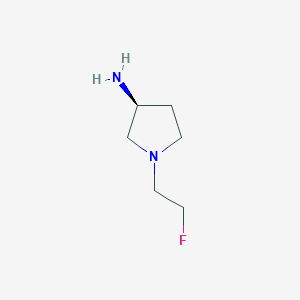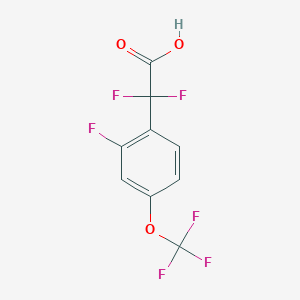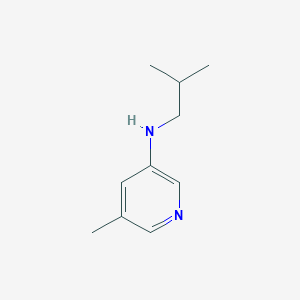![molecular formula C14H22N2O2 B12079352 2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)
2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethoxy group at the second position and a 1-methylpiperidin-4-yloxy group at the fourth position on the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is then subjected to ethoxylation to introduce the ethoxy group at the second position.
Piperidinylation: The next step involves the introduction of the 1-methylpiperidin-4-yloxy group at the fourth position. This is achieved through a nucleophilic substitution reaction where the aniline derivative reacts with 1-methylpiperidin-4-ol under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
Applications De Recherche Scientifique
2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline: Similar structure but with a methoxy group instead of an ethoxy group.
4-[(1-Methylpiperidin-4-yl)oxy]aniline: Lacks the ethoxy group at the second position.
Uniqueness: 2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline is unique due to the presence of both the ethoxy and 1-methylpiperidin-4-yloxy groups, which confer specific chemical and biological properties that are distinct from its analogs.
Propriétés
Formule moléculaire |
C14H22N2O2 |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
2-ethoxy-4-(1-methylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C14H22N2O2/c1-3-17-14-10-12(4-5-13(14)15)18-11-6-8-16(2)9-7-11/h4-5,10-11H,3,6-9,15H2,1-2H3 |
Clé InChI |
VQOLDSUOBZXUQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)OC2CCN(CC2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)

![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)







![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)


